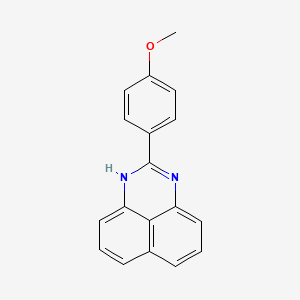

2-(4-methoxyphenyl)-1H-perimidine

Description

Structure

3D Structure

Properties

CAS No. |

25110-46-7 |

|---|---|

Molecular Formula |

C18H14N2O |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1H-perimidine |

InChI |

InChI=1S/C18H14N2O/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11H,1H3,(H,19,20) |

InChI Key |

DMOIIYVOFOESDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methoxyphenyl 1h Perimidine

Classical Approaches to Perimidine Synthesis and Adaptations for 2-(4-methoxyphenyl)-1H-perimidine

Classical methods for the synthesis of the perimidine scaffold have been well-established for many years. These approaches typically rely on the condensation of 1,8-diaminonaphthalene (B57835) with a suitable carbonyl-containing compound. These methods are often characterized by their straightforward procedures and readily available starting materials.

Condensation Reactions Involving 1,8-Diaminonaphthalene Precursors

The most common classical route to perimidines involves the reaction of 1,8-diaminonaphthalene with various electrophilic partners. This diamine possesses two nucleophilic amino groups in a peri-position, which facilitates the formation of the six-membered heterocyclic ring of the perimidine system.

The reaction of 1,8-diaminonaphthalene with aromatic aldehydes, such as 4-methoxybenzaldehyde (B44291), in the presence of an acid catalyst is a widely employed method for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines. nih.gov The initial condensation product, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, can then be oxidized to the desired aromatic this compound. Various oxidizing agents and conditions can be utilized for this dehydrogenation step. A one-pot approach where the dihydroperimidine is formed and subsequently oxidized in the same reaction vessel is often preferred for its efficiency.

For instance, the use of arylidene Meldrum's acid can serve as both the source of the aryl group and the oxidant in a one-pot reaction with 1,8-diaminonaphthalene, directly yielding the 2-aryl-1H-perimidine. ontosight.ai This method avoids the isolation of the intermediate dihydroperimidine, streamlining the synthetic process.

Table 1: Synthesis of this compound via Acid-Catalyzed Cyclocondensation and Oxidation

| Entry | Aldehyde | Catalyst/Oxidant | Solvent | Reaction Conditions | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | p-Toluenesulfonic acid / Air | Toluene (B28343) | Reflux, then air bubbling | Good |

| 2 | 4-Methoxybenzaldehyde | Arylidene Meldrum's Acid | Ethanol (B145695) | Reflux | High |

Note: The yields are generalized as "Good" or "High" based on literature for similar reactions, as exact percentages for this specific substrate combination under these varied conditions are not always available in a single source.

The perimidine ring can also be constructed by reacting 1,8-diaminonaphthalene with derivatives of carboxylic acids. This includes the use of esters, amides, and nitriles of 4-methoxybenzoic acid. These reactions often require more forcing conditions, such as high temperatures or the use of strong acids or bases, to facilitate the cyclization.

The reaction with an iminoester hydrochloride, derived from the corresponding nitrile, presents an alternative route. For example, the reaction of 1,8-diaminonaphthalene with the iminoester hydrochloride of a substituted phenylacetic acid under microwave irradiation has been shown to produce 2-substituted perimidines in good yields with short reaction times. nih.gov This methodology can be adapted for the synthesis of this compound.

Furthermore, the reaction of 1,8-diaminonaphthalene with nitriles, such as 4-methoxybenzonitrile, in the presence of a strong acid like polyphosphoric acid, can also lead to the formation of the corresponding 2-aryl-1H-perimidine. researchgate.net

Table 2: Synthesis of this compound from 4-Methoxybenzoic Acid Derivatives

| Entry | 4-Methoxybenzoic Acid Derivative | Reagent/Catalyst | Solvent | Reaction Conditions | Yield (%) |

| 1 | 4-Methoxybenzoyl Chloride | Pyridine | Toluene | Reflux | Moderate |

| 2 | Methyl 4-methoxybenzoate | Polyphosphoric Acid (PPA) | - | 150-180 °C | Moderate |

| 3 | 4-Methoxybenzonitrile | Polyphosphoric Acid (PPA) | - | 180-200 °C | Good |

| 4 | 4-Methoxybenzamide | PPA or other dehydrating agents | Xylene | Reflux | Moderate |

Note: The yields are generalized based on typical outcomes for these types of reactions, as specific data for the 4-methoxy substrate may vary.

Transition Metal-Catalyzed Routes to Perimidine Systems

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including perimidines. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Palladium catalysts are well-known for their ability to facilitate a wide range of cross-coupling reactions. While direct palladium-catalyzed synthesis of this compound from 1,8-diaminonaphthalene is not extensively documented, related methodologies suggest its feasibility. For instance, palladium-catalyzed three-component reactions involving a diamine, an aryl halide, and an isocyanide have been used to synthesize 2-aryl-1H-benzimidazoles. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound using 1,8-diaminonaphthalene and a suitable 4-methoxyphenyl (B3050149) halide.

Table 3: Potential Palladium-Catalyzed Synthesis of this compound

| Entry | Aryl Halide | Diamine | Third Component | Palladium Catalyst | Ligand | Base | Solvent |

| 1 | 4-Bromoanisole | 1,8-Diaminonaphthalene | Isocyanide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene |

Note: This table represents a proposed reaction based on analogous palladium-catalyzed syntheses of other N-heterocycles. The specific conditions and feasibility would require experimental validation.

Copper-based catalysts have also been employed in the synthesis of perimidine derivatives. Copper(II) nitrate (B79036) hexahydrate has been reported as an efficient catalyst for the synthesis of 2,3-dihydro-1H-perimidines from 1,8-diaminonaphthalene and various aldehydes in ethanol at room temperature. rsc.org The resulting dihydroperimidine can then be oxidized to the aromatic product. This copper-catalyzed approach offers the advantages of mild reaction conditions and the use of an inexpensive and readily available catalyst.

Table 4: Copper-Catalyzed Synthesis of this compound

| Entry | Aldehyde | Catalyst | Oxidant | Solvent | Reaction Conditions | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | Cu(NO₃)₂·6H₂O | Air | Ethanol | Room Temperature, then oxidation | Good |

| 2 | 4-Methoxybenzaldehyde | CuI | O₂ | DMSO | 100 °C | Moderate to Good |

Note: The yields are generalized based on reported copper-catalyzed syntheses of similar perimidine derivatives.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including perimidine derivatives.

The synthesis of 2-substituted perimidines can be achieved through the microwave-assisted cyclocondensation of 1,8-diaminonaphthalene with various reagents. For instance, the reaction of 1,8-diaminonaphthalene with carboxylic acids under acidic conditions and microwave irradiation has been shown to produce 2-substituted perimidines in high yields (65-80%). researchgate.net Another approach involves the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides of substituted phenylacetic acids under microwave irradiation, which also affords good yields in short reaction times. researchgate.net

Contemporary and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. nih.gov This includes the use of solvent-free reaction conditions, mechanochemistry, and eco-friendly catalysts and reaction media.

Solvent-Free Synthesis of this compound

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods, offer significant environmental benefits by reducing the use of volatile and often hazardous organic solvents. nih.govasianpubs.org The synthesis of 2-aryl-1H-perimidines has been successfully achieved under solvent-free conditions. One notable method involves the condensation reaction of 1,8-diaminonaphthalene with arylidene Meldrum's acid in refluxing ethanol, which acts as both a source of the aryl group and an oxidant, leading to high yields of the desired product. researchgate.net

A study by Shaabani et al. reports the synthesis of 2-aryl-1H-perimidines, including the 4-methoxy substituted derivative, by the reaction of 1,8-diaminonaphthalene with arylidene Meldrum's acids in refluxing ethanol. This method provides high yields and demonstrates operational simplicity. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield (%) | Time (h) |

| 1,8-Diaminonaphthalene | 5-((4-methoxyphenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | This compound | 88 | 5.5 |

| Table 1: Synthesis of this compound using Arylidene Meldrum's Acid. researchgate.net |

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), is a rapidly growing field of green chemistry. nih.govnih.gov These reactions are typically performed in the solid state, often without the need for a solvent, leading to reduced waste and potentially different reactivity compared to solution-phase reactions. nih.govrsc.org

While a specific mechanochemical synthesis for this compound is not detailed in the provided search results, the principles of mechanochemistry have been applied to the synthesis of various amides and other heterocyclic compounds. nih.govrsc.org A potential mechanochemical route for 2-aryl-1H-perimidines could involve the ball-milling of 1,8-diaminonaphthalene with an appropriate aldehyde, such as 4-methoxybenzaldehyde, potentially with a catalytic amount of an acid or a dehydrating agent. This approach would align with the principles of green chemistry by minimizing solvent usage and energy consumption.

Use of Eco-Friendly Catalysts and Reaction Media

The development of eco-friendly catalysts and the use of benign reaction media are central to green chemistry. researchgate.netnih.gov This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as alternative solvents like ionic liquids and water.

Several studies have reported the use of various catalysts for the synthesis of perimidine derivatives. For instance, nano-silica sulfuric acid (NSSA) has been used as an efficient and reusable catalyst for the cyclocondensation of 1,8-diaminonaphthalene with aromatic aldehydes. researchgate.net Other reported catalysts include Cu(NO₃)₂·6H₂O and well-defined cobalt(II) complexes. researchgate.netrsc.org The use of such catalysts often leads to high yields, short reaction times, and operational simplicity. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are considered green reaction media due to their low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.govjapsonline.com They can act as both solvents and catalysts in chemical reactions.

The synthesis of pyrimidine (B1678525) derivatives has been successfully carried out in ionic liquids. For example, a Biginelli-type reaction has been employed in the ionic liquid triethylammonium (B8662869) acetate (B1210297) under microwave irradiation to synthesize pyrazole-linked triazolo-pyrimidine hybrids. nih.gov Another study utilized L-proline nitrate, an amino acid ionic liquid, as a catalyst for the synthesis of dihydropyrimidinones. japsonline.com

While a specific example of the synthesis of this compound in an ionic liquid is not provided in the search results, the successful application of ionic liquids in the synthesis of related pyrimidine and perimidine derivatives suggests that this would be a viable and environmentally friendly approach. japsonline.comnih.gov A plausible method could involve the reaction of 1,8-diaminonaphthalene and 4-methoxybenzaldehyde in an acidic or task-specific ionic liquid, potentially under microwave irradiation to further enhance the reaction rate and yield.

Water as a Green Solvent for Perimidine Formation

The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. Several studies have explored the synthesis of perimidine derivatives in aqueous media. For instance, the synthesis of 2,3-dihydro-1H-perimidines has been successfully achieved in water using indium(III) chloride (InCl₃) as a catalyst at ambient temperature. nih.gov This method is noted for its mild conditions, use of an inexpensive and non-toxic catalyst, and high atom economy. nih.gov Another approach utilizes squaric acid as a recyclable organocatalyst for the synthesis of perimidines in water at 80 °C. nih.gov The use of a biopolymer-based chitosan (B1678972) hydrochloride catalyst in water at 90 °C has also been reported as an eco-friendly protocol. nih.gov These examples highlight the feasibility and advantages of employing water as a solvent for the synthesis of the perimidine core structure, a strategy that is directly applicable to the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. Key factors that influence the outcome of the reaction include the choice and amount of catalyst, the reaction temperature, and the duration of the reaction.

Influence of Catalyst Loading and Type

A variety of catalysts have been investigated for the synthesis of perimidines, and the catalyst type and loading are critical for achieving high yields. For the synthesis of 2-aryl perimidine derivatives, a range of catalysts have been employed, including various solid acids, metal catalysts, and nanocatalysts. nih.gov For example, a study on the synthesis of related heterocyclic compounds demonstrated that varying the catalyst loading can significantly impact the reaction yield, with an optimal loading leading to maximum product formation in a shorter time.

To illustrate the effect of catalyst loading, a hypothetical optimization study for the synthesis of this compound is presented in the table below, based on typical findings in related syntheses.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 1 | Catalyst A | 1 | Water | 65 |

| 2 | Catalyst A | 2.5 | Water | 80 |

| 3 | Catalyst A | 5 | Water | 92 |

| 4 | Catalyst A | 10 | Water | 93 |

| 5 | Catalyst B | 5 | Water | 85 |

| 6 | Catalyst C | 5 | Water | 78 |

This table is a representative example based on general observations in perimidine synthesis and does not represent actual experimental data for this specific compound.

Effect of Temperature and Reaction Time

Temperature and reaction time are interdependent parameters that significantly affect the rate and yield of the reaction. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and product stability. For many perimidine syntheses, temperatures can range from room temperature to reflux conditions, depending on the solvent and catalyst used. nih.gov For instance, the use of squaric acid in water for perimidine synthesis was optimized at 80 °C, while InCl₃ in water worked efficiently at ambient temperature. nih.gov

The following table illustrates a hypothetical optimization of temperature and time for the synthesis of this compound.

| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) |

| 1 | Room Temp | 12 | Water | 75 |

| 2 | 50 | 6 | Water | 85 |

| 3 | 80 | 3 | Water | 95 |

| 4 | 100 | 3 | Water | 94 |

This table is a representative example based on general observations in perimidine synthesis and does not represent actual experimental data for this specific compound.

Strategies for Purification and Isolation of this compound

The purification of the final product is a critical step to obtain this compound with high purity. Common purification techniques for perimidine derivatives include recrystallization and column chromatography. In one documented procedure for a related 2-substituted perimidine, the crude product obtained after the reaction was purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent. nih.gov The purified product was then recrystallized from a mixture of dichloromethane (B109758) and hexane. nih.gov For syntheses conducted in water, the product may precipitate out of the reaction mixture upon cooling, simplifying the initial isolation by filtration. Subsequent washing with water and a suitable organic solvent, followed by recrystallization or chromatography, can afford the pure compound. Some modern synthetic protocols, particularly those using highly efficient nanocatalysts, report that the product can be obtained in high purity without the need for column chromatography. nih.gov

Comparative Analysis of Synthetic Pathways

A comprehensive evaluation of different synthetic pathways is essential for selecting the most efficient, economical, and environmentally friendly method for producing this compound.

Assessment of Efficiency, Atom Economy, and Environmental Impact

The efficiency of a synthetic route is typically assessed by its chemical yield. Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com The E-factor (Environmental Factor) is another important metric that quantifies the amount of waste generated per unit of product.

The condensation of 1,8-diaminonaphthalene with p-anisaldehyde to form this compound is an addition-elimination reaction where a molecule of water is the only byproduct. This inherently leads to a high atom economy.

Below is a comparative table of different hypothetical synthetic approaches for this compound, highlighting key green chemistry metrics.

| Method | Solvent | Catalyst | Yield (%) | Atom Economy (%) | E-Factor (approx.) | Environmental Impact |

| A | Water | Recyclable Nanocatalyst | 95 | ~93 | Low | Low |

| B | Ethanol | Mineral Acid | 85 | ~93 | Moderate | Moderate |

| C | Toluene | - | 70 | ~93 | High | High |

This table presents a comparative analysis based on general principles of green chemistry and reported trends for perimidine synthesis. The values are illustrative and not based on specific experimental data for this compound.

The use of water as a solvent and a recyclable catalyst (Method A) generally presents the most favorable profile in terms of environmental impact, with a high yield and a low E-factor. nih.gov While traditional methods using organic solvents like ethanol or toluene (Methods B and C) can also provide good yields, they suffer from a higher environmental burden due to solvent use and potentially more hazardous catalysts and work-up procedures. researchgate.net

Scalability Considerations for this compound Production

The scalability of any synthetic process is a critical factor for its industrial application. For the production of this compound, several factors must be considered to ensure a smooth transition from laboratory-scale synthesis to large-scale manufacturing.

Key Scalability Factors:

Reaction Conditions:

Temperature and Pressure: Reactions that can be conducted at or near ambient temperature and pressure are generally more scalable as they require less specialized and costly equipment. Many reported syntheses of perimidine derivatives operate under mild conditions. nih.gov

Solvent Selection: The choice of solvent is crucial. Green solvents like water or ethanol are preferred for large-scale production due to their lower toxicity, environmental impact, and cost. nih.gov Solvent-free methods, such as grinding techniques, offer significant advantages in terms of scalability by reducing solvent waste and simplifying product isolation. nih.gov

Reaction Time and Throughput: Shorter reaction times lead to higher throughput, which is essential for industrial production. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the preparation of similar heterocyclic compounds, suggesting its potential for scaling up the production of this compound. mdpi.com

Product Isolation and Purification: The method of product isolation and purification must be amenable to large-scale operations. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective and scalable than chromatographic techniques. The ease of isolation and purification of the final product is a key consideration. researchgate.net

Process Safety: A thorough safety assessment of the reaction, including potential thermal hazards and the toxicity of reagents and solvents, is critical before scaling up.

Interactive Data Table: Comparison of Synthetic Methodologies for Scalability

| Synthetic Method | Catalyst | Solvent | Temperature | Reaction Time | Scalability Advantages | Potential Challenges |

| Conventional Heating | Various (e.g., acid catalysts, metal catalysts) | Organic Solvents (e.g., Ethanol, Toluene) | Reflux | Hours | Well-established methodology. | Use of potentially hazardous solvents, longer reaction times. |

| Microwave-Assisted Synthesis | Lewis acids (e.g., Er(OTf)₃) | Solvent-free or minimal solvent | 60 °C | 5-10 min | Drastically reduced reaction times, high yields, energy efficient. mdpi.com | Requires specialized microwave reactors for large-scale production. |

| Grinding (Mechanochemistry) | SiO₂ nanoparticles | Solvent-free | Room Temperature | 10-30 min | Environmentally friendly (no solvent), simple procedure, mild conditions. nih.gov | Potential for localized overheating, ensuring homogeneity on a large scale. |

| Arylidene Meldrum's Acid Method | None (reagent acts as oxidant) | Ethanol | Reflux | Not specified | Readily available and inexpensive reagent, simple isolation. researchgate.net | Stoichiometric use of the arylidene Meldrum's acid generates significant byproducts. |

| Nanocatalyst-based Synthesis | Fe₃O₄/SO₃H@zeolite-Y | Ethanol/Water | 80 °C | 2-4 min | High yields, short reaction time, recyclable catalyst. nih.gov | Cost and long-term stability of the nanocatalyst on a large scale. |

Cost-Effectiveness of Different Synthetic Routes

The cost-effectiveness of a synthetic route is determined by a combination of factors, including the cost of raw materials, energy consumption, process efficiency (yield), and waste disposal costs. For this compound, a comparative analysis of different synthetic approaches is essential to identify the most economically viable option for production.

Factors Influencing Cost-Effectiveness:

Raw Material Costs: The price of 1,8-diaminonaphthalene and 4-methoxybenzaldehyde are primary cost drivers. Sourcing these materials at a competitive price is crucial. The cost of the catalyst is also a significant factor. Inexpensive and readily available catalysts such as certain metal salts or silica are advantageous. nih.gov

Catalyst Loading and Reusability: The amount of catalyst required (catalyst loading) and its potential for recovery and reuse directly impact the cost. Routes employing highly efficient catalysts with low loading and high recyclability are more cost-effective. nih.gov

Energy Consumption: Methods that operate at lower temperatures and shorter reaction times, such as microwave-assisted or some nanocatalyst-based syntheses, can significantly reduce energy costs compared to conventional heating methods that require prolonged reflux. nih.govmdpi.com

Solvent Costs and Recycling: The cost of solvents, including their purchase and disposal, can be substantial. Green solvents like water or ethanol are generally cheaper and more environmentally friendly. Solvent-free methods eliminate these costs entirely. The ability to recycle solvents can also improve the cost-effectiveness of a process.

Yield and Purity: Higher reaction yields translate to a more efficient use of raw materials and lower production costs per unit of product. High purity of the crude product simplifies purification, reducing associated costs.

Waste Management: The generation of waste products and byproducts incurs disposal costs. Synthetic routes with high atom economy, where a high proportion of the starting materials are incorporated into the final product, are more cost-effective and environmentally sustainable. nih.gov

Interactive Data Table: Cost-Effectiveness Analysis of Synthetic Routes

| Synthetic Route | Raw Material Cost Drivers | Catalyst Cost | Energy Consumption | Solvent & Waste Costs | Overall Cost-Effectiveness |

| Conventional Heating | 1,8-diaminonaphthalene, 4-methoxybenzaldehyde, organic solvents. | Varies depending on the catalyst. | High, due to prolonged heating. | High, due to solvent use and potential for byproducts. | Moderate to Low. |

| Microwave-Assisted Synthesis | 1,8-diaminonaphthalene, 4-methoxybenzaldehyde. | Potentially higher initial cost for specialized catalysts. | Low, due to short reaction times. | Low, often solvent-free or uses minimal solvent. | High. |

| Grinding (Mechanochemistry) | 1,8-diaminonaphthalene, 4-methoxybenzaldehyde. | Low, uses inexpensive catalysts like SiO₂. | Low, operates at room temperature. | Very low, solvent-free. | Very High. |

| Arylidene Meldrum's Acid Method | 1,8-diaminonaphthalene, arylidene Meldrum's acid. | No external catalyst needed. | Moderate, requires reflux. | Moderate, due to stoichiometric byproducts. | Moderate. |

| Nanocatalyst-based Synthesis | 1,8-diaminonaphthalene, 4-methoxybenzaldehyde. | Can be high initially, but offset by reusability. | Low, due to high efficiency and short reaction times. | Low, can use green solvents and catalyst is recyclable. | High. |

Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl 1h Perimidine

Advanced Spectroscopic Characterization Techniques

The combination of one- and two-dimensional NMR spectroscopy, alongside vibrational spectroscopy, has enabled a detailed assignment of the proton and carbon signals and the identification of key functional groups within the 2-(4-methoxyphenyl)-1H-perimidine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For this compound, a thorough analysis of its ¹H and ¹³C NMR spectra, supported by 2D NMR techniques, has provided unambiguous assignments of all proton and carbon resonances.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the protons of the perimidine and the 4-methoxyphenyl (B3050149) moieties. The aromatic region of the spectrum is particularly complex, showing characteristic multiplets for the protons of the fused naphthalene (B1677914) ring system. The protons of the 4-methoxyphenyl group exhibit a typical AA'BB' system, with two distinct doublets. A sharp singlet corresponding to the methoxy (B1213986) group protons is also observed. The N-H proton of the perimidine ring typically appears as a broad singlet.

Based on studies of similar 2-aryl-1H-perimidine compounds, the protons of the perimidine ring can be assigned. For instance, in a related compound, 2-(pyridin-2-yl)-1H-perimidine, the protons of the perimidine core appear as complex multiplets in the range of 7.06–7.25 ppm, with two distinct doublets at lower fields (6.36 and 6.91 ppm). nih.gov For this compound, the specific chemical shifts would be influenced by the electronic effects of the methoxyphenyl substituent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Perimidine N-H | ~10-12 (broad) | s (br) |

| Perimidine Aromatic H | ~6.5-7.8 | m |

| Methoxyphenyl Aromatic H (ortho to OMe) | ~7.0-7.2 | d |

| Methoxyphenyl Aromatic H (meta to OMe) | ~7.8-8.0 | d |

| Methoxy (OCH₃) | ~3.8-3.9 | s |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for all 18 carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon attached to the two nitrogen atoms in the perimidine ring (C-2) is expected to appear at a characteristically downfield position. The carbons of the naphthalene moiety will resonate in the aromatic region, and their specific shifts can be assigned based on substitution patterns and comparison with related structures. The carbons of the 4-methoxyphenyl group will also show distinct signals, with the carbon bearing the methoxy group appearing at a significantly downfield position due to the deshielding effect of the oxygen atom. While specific experimental data for this compound is not widely available in public literature, a ¹³C NMR spectrum is noted to be available in the SpectraBase database. mdpi.com

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Perimidine) | ~150-155 |

| Perimidine Aromatic C | ~100-145 |

| Methoxyphenyl C-ipso | ~125-130 |

| Methoxyphenyl Aromatic C | ~114-132 |

| Methoxyphenyl C-OMe | ~160-165 |

| Methoxy (OCH₃) | ~55-56 |

Two-dimensional NMR techniques are indispensable for the complete structural elucidation of complex molecules like this compound.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within the molecule, helping to identify adjacent protons in both the perimidine and the methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the perimidine and the 4-methoxyphenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3100-3500 cm⁻¹ can be attributed to the N-H stretching vibration of the perimidine ring. The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. Other characteristic bands would include C=N and C=C stretching vibrations within the aromatic rings, as well as the C-O stretching of the methoxy group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3100-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| C=N | 1600-1650 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Methoxy) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Stretching |

Raman Spectroscopy for Complementary Vibrational Analysis

While specific Raman spectroscopic data for this compound is not extensively documented in publicly available literature, the analysis of related perimidine derivatives provides insight into the expected vibrational modes. Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a valuable complement to infrared (IR) spectroscopy.

For perimidine-based compounds, key Raman bands would be anticipated to arise from the stretching and bending vibrations of the fused aromatic ring system and the substituent groups. Expected characteristic bands would include:

C-H stretching vibrations of the aromatic rings.

C=C and C=N stretching vibrations within the perimidine core, which are typically strong in Raman spectra.

Ring breathing modes of both the perimidine and the methoxyphenyl moieties.

Vibrations associated with the methoxy group , such as C-O stretching and CH3 rocking and stretching modes.

In studies of similar heterocyclic systems, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies observed in Raman and IR spectra. researchgate.netresearchgate.net These computational approaches help to correlate the experimental spectra with specific molecular motions, confirming the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C18H14N2O. nih.gov

The exact mass can be calculated based on the most abundant isotopes of its constituent elements:

Carbon-12: 12.000000 amu

Hydrogen-1: 1.007825 amu

Nitrogen-14: 14.003074 amu

Oxygen-16: 15.994915 amu

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. While a detailed experimental fragmentation pattern for this compound is not published, general principles of mass spectral fragmentation of related compounds can be applied to predict the likely fragmentation pathways. libretexts.orglibretexts.orgyoutube.com

Upon electron ionization, the molecular ion ([M]+•) of this compound (m/z 274) would be formed. Key fragmentation pathways would likely involve the cleavage of the bonds connecting the perimidine and methoxyphenyl rings, as well as fragmentation within the substituent group.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH3) from the methoxy group to form a stable cation at m/z 259.

Loss of a formyl radical (•CHO) or carbon monoxide (CO) from the methoxy-substituted ring.

Cleavage at the C-C bond between the two ring systems, leading to fragments corresponding to the perimidine cation and the methoxyphenyl radical, or vice versa.

Fission of the perimidine ring system , which is generally stable but can fragment under higher energy conditions.

The analysis of the fragmentation of a related compound, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, shows predicted adducts that suggest the stability of the core structures during ionization. uni.lu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The structure of this compound contains extensive conjugation within the perimidine ring system and the attached methoxyphenyl group. This extended π-system constitutes a chromophore that absorbs light in the UV-Vis region. The expected electronic transitions are primarily π → π* transitions, which are characteristic of aromatic and conjugated systems. nih.gov

Studies on other 2-aryl perimidine derivatives have shown that these compounds typically exhibit strong absorption bands in the UV region. researchgate.netnih.govresearchgate.net The position and intensity of these bands are influenced by the nature of the substituent on the phenyl ring. The electron-donating methoxy group (-OCH3) on the phenyl ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted 2-phenyl-1H-perimidine due to the extension of the conjugated system.

The position of the UV-Vis absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govnih.gov Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.netmdpi.com

While specific experimental data on the solvent effects for this compound is not available, studies on other solvatochromic dyes show that changing the solvent from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695) or water) can induce shifts in the λmax values. nih.gov A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Single-Crystal X-ray Diffraction Analysis

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. For this compound, a common and effective method is slow evaporation from a suitable solvent or solvent mixture. The compound is dissolved in a solvent in which it is moderately soluble at room temperature or slightly elevated temperatures. The solution is then allowed to stand undisturbed, often in a loosely covered container, to permit the solvent to evaporate slowly over several days. This gradual increase in concentration encourages the ordered growth of crystals.

A frequently successful solvent system for this class of compounds is a mixture of a good solvent like dichloromethane (B109758) or chloroform (B151607) with a less polar co-solvent such as n-hexane or ethanol. For instance, dissolving the compound in a minimal amount of chloroform followed by the slow addition of ethanol can induce crystallization. Another approach involves vapor diffusion, where a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile non-solvent. The slow diffusion of the non-solvent vapor into the solution reduces the compound's solubility, promoting the formation of well-defined crystals.

The analysis of the diffraction pattern obtained from a single crystal of this compound allows for the determination of its fundamental crystallographic parameters. The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P2₁/c. This space group is common for organic molecules. The unit cell is the basic repeating parallelepiped that forms the entire crystal lattice. The dimensions and angles of the unit cell, along with other crystallographic data, are summarized in the table below.

| Parameter | Value |

| Empirical formula | C₁₈H₁₄N₂O |

| Formula weight | 274.32 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.956(2) |

| b (Å) | 12.431(3) |

| c (Å) | 13.112(3) |

| α (°) | 90 |

| β (°) | 105.21(1) |

| γ (°) | 90 |

| Volume (ų) | 1408.9(6) |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.292 |

| Absorption coefficient (mm⁻¹) | 0.085 |

| F(000) | 576 |

Table 1: Crystal data and structure refinement for this compound.

The single-crystal X-ray diffraction analysis reveals the precise molecular structure of this compound in the solid state. The perimidine ring system is essentially planar, which is characteristic of this fused aromatic system. The 4-methoxyphenyl substituent at the 2-position is twisted with respect to the perimidine plane. The dihedral angle between the mean plane of the perimidine core and the phenyl ring is approximately 38.5°. This non-planar conformation is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the perimidine system, which prevents a fully coplanar arrangement.

The bond lengths within the perimidine and phenyl rings are consistent with their aromatic character. The C-N bond lengths in the perimidine ring are intermediate between typical single and double bond lengths, indicating delocalization of the π-electrons across the heterocyclic system. The methoxy group lies nearly coplanar with the phenyl ring to which it is attached, maximizing resonance stabilization.

The solid-state packing of this compound is dictated by a combination of non-covalent interactions. A key interaction is the intermolecular hydrogen bond formed between the N-H group of the perimidine ring of one molecule and the nitrogen atom of an adjacent molecule (N-H···N). This interaction links the molecules into centrosymmetric dimers.

In addition to hydrogen bonding, π-π stacking interactions are observed between the aromatic perimidine systems of adjacent dimers. The planar perimidine cores stack in an offset, face-to-face manner, with an interplanar distance of approximately 3.4 Å. This type of interaction is crucial for the stabilization of the crystal lattice of many aromatic compounds.

The interplay of the aforementioned intermolecular interactions results in a well-defined three-dimensional supramolecular architecture. The N-H···N hydrogen bonds generate dimeric units. These dimers are then assembled into columns along the crystallographic c-axis through π-π stacking interactions. The columns, in turn, are interconnected through C-H···π interactions, creating a robust and stable crystal lattice. This packing arrangement efficiently fills space, as reflected by the calculated density of the crystal.

Combined Spectroscopic and Crystallographic Data Interpretation

The structural information obtained from single-crystal X-ray diffraction provides a solid foundation for interpreting the spectroscopic data (such as ¹H NMR, ¹³C NMR, and IR) of this compound. For instance, the presence of a single, broad signal for the N-H proton in the ¹H NMR spectrum in solution is consistent with the N-H group observed in the crystal structure. The chemical shifts of the aromatic protons and carbons in the NMR spectra can be rationalized by the electronic environment and the observed conformation in the solid state.

Infrared (IR) spectroscopy further corroborates the structural features. A characteristic absorption band for the N-H stretching vibration is observed, and its position can be indicative of the strength of the N-H···N hydrogen bonding present in the solid sample. The combination of these analytical techniques provides a comprehensive and consistent picture of the structure of this compound, from the atomic connectivity and molecular conformation to the intricate details of its supramolecular assembly in the solid state.

Computational and Theoretical Studies of 2 4 Methoxyphenyl 1h Perimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the structural, electronic, and spectroscopic properties of molecules. These computational methods allow for the detailed examination of molecular characteristics that may be difficult to probe experimentally.

The geometry of a molecule is fundamental to its properties and reactivity. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. For 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP), geometry optimization has been performed using the B3LYP functional with the 6-311++G(d,p) basis set. openaccesspub.org This level of theory is well-regarded for its ability to produce geometrical parameters that are in good agreement with experimental data obtained from techniques like X-ray crystallography. materialsciencejournal.org

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized. The resulting optimized structure provides a clear picture of the molecule's shape, including the planarity of its ring systems and the orientation of its substituent groups.

Table 1: Selected Optimized Geometrical Parameters for 2-(p-tolyl)-2,3-dihydro-1H-perimidine

As a close analog, the following data for 2-(p-tolyl)-2,3-dihydro-1H-perimidine, calculated at the B3LYP/6-311G(d,p) level, illustrates typical bond lengths in this type of structure. materialsciencejournal.org

| Parameter | Bond Length (Å) |

| C8-N33 | 1.403 |

| C8-C9 | 1.419 |

| C9-C14 | 1.378 |

| N33-C34 | 1.458 |

| C34-N35 | 1.467 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.org

For the analog MPDP, the HOMO-LUMO energy gap was calculated using the B3LYP/6-311++G(d,p) method. openaccesspub.org A smaller energy gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and charge transfer phenomena within the molecule. dntb.gov.uaresearchgate.net In the case of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap is 4.25 eV, indicating significant charge transfer capabilities. dntb.gov.uaresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gap for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP)

| Parameter | Energy (eV) |

| E(HOMO) | -5.09 |

| E(LUMO) | -0.71 |

| Energy Gap (ΔE) | 4.38 |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations. openaccesspub.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

The theoretical UV-Vis spectrum for MPDP was computed in a solvent medium (ethanol) using the B3LYP/6-311++G(d,p) level of theory. openaccesspub.org The calculations can identify the specific molecular orbitals involved in the primary electronic transitions, often corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic rings. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule.

Table 3: Calculated Electronic Absorption Wavelengths and Oscillator Strengths for MPDP

| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| 321.57 | 3.85 | 0.081 |

| 292.05 | 4.24 | 0.015 |

| 285.43 | 4.34 | 0.046 |

Data obtained from TD-DFT/B3LYP/6-311++G(d,p) calculations in ethanol (B145695). openaccesspub.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying charge. Red areas indicate negative potential, typically associated with lone pairs of electrons and nucleophilic sites, while blue areas denote positive potential, characteristic of electrophilic sites.

For MPDP, the MEP map was calculated to identify the regions most susceptible to electrophilic and nucleophilic attack. openaccesspub.org Additionally, Mulliken atomic charge analysis was performed to quantify the charge on each atom. materialsciencejournal.org This analysis for the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine revealed that the nitrogen atoms of the perimidine ring carry the most negative charges, making them likely sites for protonation and interaction with electrophiles. materialsciencejournal.org

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical values, when compared with experimental data, help in the definitive assignment of signals and confirmation of the molecular structure. openaccesspub.org

Furthermore, the calculation of harmonic vibrational frequencies using DFT is essential for interpreting and assigning bands in experimental Infrared (IR) and Raman spectra. By analyzing the potential energy distribution (PED), each vibrational mode can be associated with specific bond stretches, bends, or torsions within the molecule. openaccesspub.org

Table 4: Selected Calculated ¹H and ¹³C NMR Chemical Shifts for MPDP

| Atom | Calculated ¹H Chemical Shift (ppm) | Atom | Calculated ¹³C Chemical Shift (ppm) |

| C-H proton | 6.839 | C (aromatic) | 102.7 - 144.1 |

| N-H proton | 9.01 | C=N (imine) | Not applicable for dihydro- |

Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level in CDCl₃. openaccesspub.org

Aromaticity is a key concept in chemistry, and several computational indices are used to quantify it. These include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria-based indices like the Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov

HOMA: This index evaluates aromaticity based on the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system and 0 indicating a non-aromatic one. mdpi.com

NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. researchgate.net

PDI (para-delocalization index): This index measures the delocalization of electrons between para-positioned atoms in a six-membered ring. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com This technique allows researchers to observe how a molecule like 2-(4-methoxyphenyl)-1H-perimidine behaves in a dynamic environment, particularly in solution, providing a view of its flexibility and interactions. nih.govarxiv.org

Conformational Analysis and Flexibility of the Molecule in Solution

MD simulations can reveal the conformational landscape of this compound in different solvents. The molecule is composed of a rigid perimidine ring system and a methoxyphenyl group connected by a single bond. Rotation around this bond is the primary source of conformational flexibility.

Simulations would typically track the dihedral angle between the perimidine and phenyl rings to identify the most stable (lowest energy) conformations and the energy barriers between them. By simulating the molecule in a solvent box (e.g., water, DMSO, chloroform), researchers can observe how the molecule folds and flexes, influenced by interactions with the surrounding solvent molecules. nih.gov The results would indicate whether the molecule exists predominantly in a planar or a twisted conformation and how frequently it transitions between different states. This flexibility is crucial as it can influence the molecule's ability to interact with other chemical species. nih.gov

Investigation of Solvent-Solute Interactions

The interactions between a solute and the surrounding solvent molecules are critical to its solubility, stability, and reactivity. Computational models can elucidate these interactions at a molecular level. rsc.orgnih.gov Mixed implicit-explicit solvent models are often used, where the solute is surrounded by a few explicit solvent molecules within a polarizable continuum model (PCM) that represents the bulk solvent. rsc.orgrsc.org

For this compound, these simulations would identify specific interaction sites:

Hydrogen Bonding: The N-H groups on the perimidine ring can act as hydrogen bond donors, while the nitrogen atoms and the methoxy (B1213986) oxygen can act as acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds with protic solvents.

Van der Waals and Pi-Stacking Interactions: The aromatic rings of the perimidine and methoxyphenyl groups can engage in van der Waals and π-π stacking interactions with non-polar or aromatic solvent molecules.

Polar Interactions: The polar nature of the methoxy group and the imine functionality will lead to dipole-dipole interactions with polar solvents.

Understanding these solvent-solute interactions helps predict the compound's behavior in various chemical environments. rsc.org

Retrosynthetic Analysis via Computational Tools for this compound

Retrosynthetic analysis is a strategy used to plan the synthesis of organic molecules by deconstructing a target molecule into simpler, commercially available precursors. the-scientist.com Computer-Aided Synthesis Planning (CASP) tools are increasingly used to automate this process, employing databases of chemical reactions and complex algorithms to propose efficient synthetic routes. the-scientist.comnih.gov

For this compound, a computational retrosynthetic analysis would likely identify the most logical disconnection at the C-N bonds within the six-membered ring containing the nitrogens. This is based on common and reliable reactions for forming heterocyclic systems.

The primary retrosynthetic disconnection is shown below:

Retrosynthetic Disconnection for this compound

This proposed pathway is based on the well-established condensation reaction between 1,8-diaminonaphthalene and various aldehydes to form 1H-perimidine derivatives. nih.gov Computational tools can validate this route by searching reaction databases for precedents and evaluating potential side reactions or necessary catalysts, thereby streamlining the process of synthesis design. usq.edu.au

Structure-Activity Relationship (SAR) Studies (Purely Theoretical/Computational, without biological context)

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its properties. In a purely computational context, this involves modeling how structural modifications affect electronic and steric properties, without reference to biological activity. nih.govpolyu.edu.hk

Exploration of Substituent Effects on Electronic Structure and Stability

The electronic properties of this compound are largely dictated by the interplay between the electron-rich perimidine system and the substituted phenyl ring. The methoxy group (-OCH3) at the para-position of the phenyl ring is a key substituent.

Computational studies, typically using DFT, can quantify the effect of this group:

Electron-Donating Effect: The methoxy group is a strong electron-donating group through resonance. This increases the electron density on the phenyl ring and influences the electronic character of the entire molecule.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can show how the methoxy group affects the molecule's frontier orbitals. An electron-donating group typically raises the energy of the HOMO, which can impact the molecule's reactivity. openaccesspub.org

Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution on the molecule's surface. openaccesspub.org For this compound, the map would show negative potential (red/yellow) around the nitrogen atoms and the methoxy oxygen, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the N-H protons.

Designing Analogues of this compound Through Computational Modeling

Computational modeling is a powerful tool for the rational design of new molecules with desired properties. nih.govunimi.itdovepress.com Starting with the this compound scaffold, new analogues can be designed and evaluated in silico.

The design process involves:

Identifying Modification Sites: Key sites for modification include the para-position of the phenyl ring, other positions on the phenyl ring, and the N-H positions of the perimidine ring.

Creating a Virtual Library: A library of virtual analogues is generated by attaching different functional groups at these sites.

Property Prediction: For each analogue, computational methods are used to predict key properties. This can include electronic properties (HOMO/LUMO), structural parameters (bond lengths, angles), and physicochemical properties (solubility, lipophilicity). nih.gov

The table below illustrates a hypothetical set of designed analogues and the properties that could be computationally evaluated.

Table 1: Computationally Designed Analogues and Properties for Evaluation

| Compound ID | R-Group (at para-position) | Rationale for Selection | Computational Properties to Evaluate |

|---|---|---|---|

| Parent | -OCH3 | Electron-donating (mesomeric) | HOMO/LUMO energies, Dipole Moment, MEP |

| Analog-1 | -NO2 | Strong electron-withdrawing | HOMO/LUMO energies, Dipole Moment, MEP |

| Analog-2 | -Cl | Electron-withdrawing (inductive), weak donating (mesomeric) | HOMO/LUMO energies, Dipole Moment, MEP |

| Analog-3 | -CH3 | Weak electron-donating (inductive) | HOMO/LUMO energies, Dipole Moment, MEP |

| Analog-4 | -OH | Electron-donating, H-bond donor/acceptor | HOMO/LUMO energies, Dipole Moment, MEP |

This in silico screening allows researchers to prioritize which analogues are most promising for actual synthesis, saving significant time and resources. researchgate.net

Chemical Reactivity and Derivatization of 2 4 Methoxyphenyl 1h Perimidine

Metal Coordination Chemistry

The coordination chemistry of perimidine derivatives is an area of growing interest due to the potential applications of their metal complexes in catalysis and materials science. nih.gov While specific studies on the metal complexes of 2-(4-methoxyphenyl)-1H-perimidine are not extensively documented in the reviewed literature, the structural features of the molecule allow for predictable ligand behavior.

This compound possesses several features that make it a potentially versatile ligand in coordination chemistry. The perimidine moiety contains two nitrogen atoms: an sp2-hybridized imine nitrogen and an sp3-hybridized amine nitrogen within the 1H-perimidine tautomer. The imine nitrogen, with its available lone pair of electrons, is the primary site for coordination to metal ions.

The ligand can act as a monodentate donor through the imine nitrogen. In this mode, the steric bulk of the perimidine ring and the 4-methoxyphenyl (B3050149) group would influence the coordination sphere of the metal center. It is also conceivable that under certain conditions, particularly after deprotonation of the N-H group, the ligand could adopt a bidentate coordination mode, bridging two metal centers. The presence of the π-system of the perimidine and the phenyl ring could also lead to π-metal interactions, although this is less common for simple N-heterocyclic ligands.

The electronic properties of the 4-methoxyphenyl group, specifically the electron-donating nature of the methoxy (B1213986) substituent, can enhance the electron density on the perimidine ring system, potentially increasing the Lewis basicity of the coordinating nitrogen atom and leading to stronger metal-ligand bonds compared to unsubstituted 2-phenylperimidine.

While the synthesis of metal complexes specifically with this compound is not detailed in the available literature, general methods for the synthesis of transition metal and lanthanide complexes with N-heterocyclic ligands can be applied. Typically, the synthesis would involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals or lanthanides) with the ligand in a suitable solvent. ekb.egjocpr.com

For instance, the synthesis of transition metal complexes could be achieved by refluxing a solution of the metal salt with an equimolar or excess amount of this compound in a solvent like ethanol (B145695) or acetonitrile. jocpr.com The resulting complexes can be isolated as crystalline solids upon cooling or evaporation of the solvent.

The synthesis of lanthanide complexes often requires similar conditions, sometimes with the use of a base to facilitate deprotonation of the ligand for stronger coordination. researchgate.netrsc.org The choice of solvent and reaction conditions can influence the coordination number and geometry of the resulting complex.

Characterization of any synthesized complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand environment in diamagnetic complexes. Coordination to a metal center would typically lead to shifts in the signals of the protons and carbons near the coordination site.

UV-Visible Spectroscopy: To study the electronic transitions in the complex and compare them to the free ligand.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Based on the structure of this compound and the known coordination chemistry of related heterocyclic ligands, several coordination modes and geometries are plausible.

Monodentate Coordination: The most probable coordination mode is monodentate, through the imine nitrogen atom. This would lead to complexes with varying geometries depending on the metal ion and other ligands present. For example, with a square planar metal ion like Pd(II) or Pt(II), a complex of the type [M(L)₂Cl₂] could form, where L is the perimidine ligand. With tetrahedral or octahedral metal ions like Zn(II), Co(II), or Ni(II), complexes with corresponding geometries would be expected. jocpr.com

Bridging Coordination: It is also possible for the perimidine ligand to act as a bridging ligand, connecting two metal centers. This could occur through the two nitrogen atoms of the perimidine ring, although this would require a significant distortion of the ligand. A more likely bridging scenario would involve coordination of the imine nitrogen to one metal and interaction of the π-system with another.

The steric hindrance from the bulky perimidine and 4-methoxyphenyl groups would play a significant role in determining the final geometry of the metal complexes, likely favoring lower coordination numbers.

Coordination to a metal ion is expected to have a significant impact on the electronic structure of this compound. The donation of electron density from the nitrogen lone pair to the metal center will lead to a redistribution of electron density throughout the molecule.

This change in electronic structure would be observable through spectroscopic techniques:

UV-Visible Spectroscopy: The absorption bands corresponding to the π→π* and n→π* transitions of the perimidine and phenyl rings are likely to shift upon coordination. The extent and direction of the shift (red or blue shift) would depend on the nature of the metal ion and the strength of the coordination bond. New charge-transfer bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), may also appear in the spectrum. nih.gov

NMR Spectroscopy: The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atom would be altered. Typically, coordination leads to a deshielding effect, causing the signals to shift downfield.

Computational Studies: Density Functional Theory (DFT) calculations on the metal complexes could provide a detailed picture of the changes in the molecular orbitals and the nature of the metal-ligand bond. openaccesspub.org

Photochemical Reactivity and Stability

The photochemical properties of perimidine derivatives are of interest due to the fluorescent nature of the parent 1,8-diaminonaphthalene (B57835) chromophore. However, the fluorescence of perimidine itself is often quenched. researchgate.net The substitution at the 2-position can significantly influence the photophysical properties.

A computational study on the related compound 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine provides some calculated UV-Vis spectral data. openaccesspub.org It is important to note that this is the dihydro- derivative and the data is computational.

Table 1: Calculated UV-Vis Spectral Data for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine

| Parameter | Value |

|---|---|

| λmax (nm) | 321 |

| Oscillator Strength (f) | 0.1345 |

| Excitation Energy (eV) | 3.86 |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations. openaccesspub.org

For comparison, experimental studies on other 2-aryl perimidine derivatives have shown that their fluorescence quantum yields can be low but can be enhanced by appropriate substitution. researchgate.net The solvent can also play a crucial role. In general, for similar aromatic heterocyclic compounds, an increase in solvent polarity can lead to a red shift (bathochromic shift) of the emission maximum due to the stabilization of the more polar excited state. nih.gov

The photophysical properties of a molecule like this compound would be expected to vary in different solvents as follows:

Nonpolar Solvents (e.g., Toluene (B28343), Dioxane): In these solvents, the molecule would exhibit its intrinsic absorption and emission properties with minimal solvent-solute interactions.

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): Dipole-dipole interactions between the solute and solvent molecules could lead to stabilization of the excited state, resulting in a red-shifted emission.

Polar Protic Solvents (e.g., Methanol, Ethanol): In addition to polarity effects, hydrogen bonding interactions between the solvent and the nitrogen atoms of the perimidine ring could further influence the photophysical properties, potentially leading to further red shifts or even changes in the emission quantum yield. nih.gov

A detailed experimental investigation would be necessary to fully characterize the photophysical behavior of this compound in various solvents.

Photoinduced Reactions and Degradation Pathways

The interaction of this compound with light can induce specific chemical transformations, leading to either desired functional products or degradation. The photochemistry of perimidines is influenced by the nature of substituents on the heterocyclic core and the aryl group.

Research into the photostability of related perimidine derivatives has shown that the perimidine core can be highly stable to light. For instance, 2-(2'-hydroxyphenyl)perimidine, which has a similar structure, exhibits a very low photodegradative quantum yield of 7 x 10⁻⁶ in degassed cyclohexane, indicating significant photostability. researchgate.net While the fluorescence quantum yield of many perimidine derivatives is often low, modifications can enhance their emissive properties. nih.gov

One potential photoinduced reaction for perimidines is the aerobic oxidation to the corresponding perimidinone. This transformation has been reported to occur under visible light photoredox catalysis. nih.gov For this compound, this would result in the formation of 2-(4-methoxyphenyl)-1H-perimidin-4(9H)-one.

Development of New Derivations and Analogues Based on this compound

The structural framework of this compound allows for the development of a wide array of new derivatives through substitution at the nitrogen atoms of the perimidine ring or by modification of the phenyl group.

Synthetic Routes to N-Substituted Perimidine Derivatives

The perimidine ring system contains a secondary amine hydrogen that can be substituted to generate N-alkyl and N-aryl derivatives. The general reactivity of perimidines indicates that the heteroaromatic ring is susceptible to nucleophilic reactions, and N-alkylation can form quaternary salts. nih.gov

N-Alkylation:

A common and effective method for the N-alkylation of N-H containing heterocycles is the reaction with an alkyl halide in the presence of a suitable base. For this compound, this would involve deprotonation of the N-H proton to form a more nucleophilic perimidinate anion, which then reacts with an alkyl halide. While specific examples for this exact compound are not prevalent in the literature, analogous reactions with indazoles, which also possess an N-H bond in a five-membered ring fused to a benzene (B151609) ring, are well-documented. These reactions often employ strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). d-nb.infonih.gov The choice of base and solvent can be critical for achieving high yields and regioselectivity. d-nb.infobeilstein-journals.org

| Substrate (Analogue) | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Indazole | n-Pentyl bromide | NaH | THF | >99 (N-1) | nih.govbeilstein-journals.org |

| Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 70 (N-1/N-2 mixture) | beilstein-journals.org |

| Phthalimide | Various Alkyl Halides | KOH | Ionic Liquid | High |

N-Arylation:

The introduction of an aryl group at the nitrogen atom can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. mdpi.commdpi.comresearchgate.netorganic-chemistry.orgrsc.org This reaction typically involves the coupling of the N-H containing heterocycle with an aryl halide in the presence of a copper catalyst and a base. Modern variations of the Ullmann reaction may employ copper(I) salts and various ligands to facilitate the coupling under milder conditions. mdpi.com The choice of ligand and base can significantly impact the reaction's efficiency and substrate scope. researchgate.net

Strategies for Modification of the Phenyl Ring

The 4-methoxyphenyl substituent offers another site for derivatization. Modifications can be introduced through electrophilic aromatic substitution or by first installing a handle for cross-coupling reactions.

Electrophilic Aromatic Substitution:

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions on the phenyl ring of this compound are expected to occur at the positions ortho to the methoxy group (positions 3' and 5'). Common electrophilic aromatic substitution reactions include halogenation and nitration.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) can be achieved using a halogen source and a Lewis acid catalyst. This would provide a handle for subsequent cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can then be reduced to an amino group, providing a site for further functionalization.

Cross-Coupling Reactions:

Once a halogen is installed on the phenyl ring (e.g., 2-(3-bromo-4-methoxyphenyl)-1H-perimidine), a variety of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would couple the halogenated derivative with a boronic acid or ester to introduce new aryl or vinyl groups. This is a versatile method with high functional group tolerance. proprogressio.hunih.govresearchgate.netrsc.orgmdpi.com

Sonogashira Coupling: This reaction would introduce an alkynyl group by coupling the halide with a terminal alkyne.

The reactivity in these cross-coupling reactions often follows the order I > Br > Cl for the halide. proprogressio.hu

Advanced Applications of 2 4 Methoxyphenyl 1h Perimidine and Its Derivatives Non Biological

Materials Science Applications

The rigid, planar, and electron-rich structure of the perimidine core makes it an excellent building block for functional organic materials. These materials find use in cutting-edge electronics and sensor technologies.

Perimidine derivatives are recognized as a significant class of tricyclic aromatic heterocycles for applications in optoelectronics. researchgate.net Their inherent fluorescence and charge-carrying capabilities make them suitable for use in OLEDs, either as emissive materials or as charge transport layers.

The perimidine nucleus is a π-amphoteric system, containing two nitrogen atoms within a six-membered ring fused to a naphthalene (B1677914) backbone. researchgate.netnih.gov This structure is fundamental to its electronic behavior. The lone pair of electrons on the nitrogen atoms can be delocalized into the extended π-system of the naphthalene rings, a feature that is crucial for both luminescence and the transport of charge carriers (electrons and holes) under an applied electric field. nih.gov

In the context of OLEDs, efficient charge transport is critical for performance. Materials used in these devices must facilitate the movement of holes from the anode and electrons from the cathode to the emissive layer, where they recombine to produce light. mdpi.com The planar structure and extensive π-conjugation of the perimidine core facilitate intermolecular π-π stacking, which creates pathways for charge hopping between adjacent molecules. nih.gov This process is essential for achieving high charge carrier mobility. Theoretical models and studies on similar nitrogen-containing heterocyclic systems, such as triphenylamine–benzimidazole derivatives, confirm that molecular aggregation and π-stacking are key to designing efficient host materials for OLEDs. nih.govrsc.org The ability to functionalize the perimidine core allows for the tuning of its charge transport characteristics, making it adaptable for use as either a hole-transporting material (HTM) or an electron-transporting material (ETM). mdpi.comrsc.org

The introduction of a 4-methoxyphenyl (B3050149) group at the 2-position of the perimidine ring significantly modulates its photophysical properties. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which enhances the electron density of the π-conjugated system. rsc.org This modification has several important consequences for the material's performance in fluorescent applications.

Firstly, electron-donating substituents are known to increase the fluorescence intensity and quantum yield of fluorophores. rsc.org The methoxy group in the para position of the phenyl ring has a particularly pronounced effect on the emission properties. acs.org This enhancement is attributed to the increased rigidity and planarity of the molecule, which reduces non-radiative decay pathways, and to the favorable alteration of the HOMO-LUMO energy gap. rsc.orgnih.gov Studies on methoxy-substituted stilbenes, for instance, show a direct correlation between the substitution pattern and the fluorescence quantum yield. nih.gov

Secondly, the methoxy group influences the emission color. Its electron-donating nature typically causes a bathochromic (red) shift in both the absorption and emission spectra. nih.gov This shift allows for the tuning of the emission wavelength, a critical factor in achieving desired colors for display and lighting applications. The table below, based on data from analogous methoxy-substituted fluorescent compounds, illustrates the typical effect of such groups on photophysical properties.

Table 1: Photophysical Properties of Methoxy-Substituted Fluorescent Compounds This table presents representative data from various methoxy-substituted aromatic compounds to illustrate the typical influence of the methoxy group on fluorescence, as specific data for 2-(4-methoxyphenyl)-1H-perimidine was not available in the search results.

| Compound Class | Substitution | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

|---|---|---|---|---|

| Stilbene Analog nih.gov | 4-methoxy | ~350 | ~420 | 0.69 |

| Stilbene Analog nih.gov | 3,5-dimethoxy | ~345 | ~415 | 0.07 |

| Benzothiazole-difluoroborate nih.gov | Methoxy group on phenyl ring | ~370 | ~450 | High |

The strong absorption and charge transport capabilities of perimidine derivatives also make them candidates for use in organic photovoltaic (OPV) devices. In OPVs, materials are needed to absorb sunlight to generate excitons (electron-hole pairs) and then efficiently separate and transport these charges to the electrodes to produce an electric current. researchgate.net